molecular formula C15H8O B14192782 2-Ethynyl-9H-fluoren-9-one CAS No. 922168-04-5

2-Ethynyl-9H-fluoren-9-one

Cat. No.: B14192782
CAS No.: 922168-04-5
M. Wt: 204.22 g/mol
InChI Key: AXGXOIVOWCANGM-UHFFFAOYSA-N
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Description

General Context of Fluorene (B118485) and Fluoren-9-one Cores in Organic Materials Science

Fluorene and its oxidized derivative, fluoren-9-one, are polycyclic aromatic hydrocarbons that serve as fundamental building blocks in the field of organic materials science. researchgate.net Their rigid, planar structures and extensive π-electron systems are responsible for their unique photophysical properties, making them highly valuable in the development of advanced materials. researchgate.netru.nl These compounds are characterized by high quantum yields, excellent thermal and chemical stability, and diverse molecular configurations. ru.nl

The fluorene core, with its characteristic five-membered ring bridged between two benzene (B151609) rings, provides a platform for extensive π-electron delocalization. researchgate.net This feature is crucial for applications in organic electronics, where efficient charge transport is paramount. mdpi.com Derivatives of fluorene are widely investigated for their potential use in organic light-emitting diodes (OLEDs), solar cells, sensors, and as fluorescent probes for bioimaging. mdpi.comontosight.aimdpi.com The C9 position of the fluorene ring is easily functionalized, allowing for the tuning of solubility and the prevention of aggregation, which can otherwise diminish device performance. mdpi.com

Fluoren-9-one, which features a ketone group at the C9 position, is a bright fluorescent yellow solid. wikipedia.org This modification from fluorene to fluorenone alters the electronic properties, making fluorenone an electron-accepting moiety. ru.nlscispace.com This electron-deficient nature makes fluorenone-based materials suitable for a range of photonic and optoelectronic applications, including nonlinear optics (NLO), where they exhibit both second- and third-order NLO responses. ru.nlresearchgate.net The combination of high hyperpolarizability and the ability to form non-centrosymmetric crystalline structures makes fluorenone derivatives particularly promising for applications like second harmonic generation (SHG) and terahertz (THz) wave generation. ru.nlmdpi.com

The versatility in synthesis, allowing for the introduction of various functional groups onto the fluorene or fluorenone backbone, enables precise control over the electronic and optical properties of the resulting materials. ru.nl This "molecular engineering" approach has led to the development of a vast library of fluorene and fluorenone derivatives tailored for specific high-tech applications. researchgate.net

Significance of Ethynyl (B1212043) Moieties in Conjugated Systems for Electronic and Photonic Applications

The introduction of ethynyl moieties (–C≡C–), also known as acetylenic linkers, into conjugated organic molecules is a powerful strategy for designing advanced materials for electronic and photonic applications. acs.orgcrimsonpublishers.com The ethynyl group is a rigid, linear rod that effectively extends the π-conjugation of a molecular system. mdpi.com This extension of the conjugated path has profound effects on the material's electronic and optical properties. mdpi.com

One of the primary benefits of ethynylation is the ability to tune the absorption and emission spectra of a chromophore. mdpi.com Extending π-conjugation typically leads to a bathochromic (red) shift in the absorption and photoluminescence spectra, allowing for the precise design of materials that interact with specific wavelengths of light. mdpi.com This is a critical factor in the development of materials for OLEDs, organic photovoltaics (OPVs), and sensors. acs.orgresearchgate.net The introduction of an ethynyl linker can also increase the molar absorption coefficient, enhancing the light-harvesting capability of the molecule. mdpi.com

From a structural standpoint, the rigidity of the ethynyl linker helps to maintain planarity within the molecular backbone, which can facilitate more efficient intermolecular π-π stacking and improve charge transport properties in the solid state. acs.org Furthermore, the triple bond of the ethynyl group can act as a versatile chemical handle. It readily participates in a variety of coupling reactions, most notably the Sonogashira coupling, which is a cornerstone of synthetic organic chemistry for constructing complex, π-conjugated systems. mdpi.commdpi.comcrimsonpublishers.com This allows for a modular approach to building oligomers and polymers with tailored functionalities. acs.org

The incorporation of ethynyl groups has been shown to enhance the performance of materials in nonlinear optics and to facilitate intramolecular charge transfer, which is crucial for the emissive properties of materials used in OLEDs. researchgate.net These acetylenic bridges are integral to creating sophisticated molecular architectures, such as star-shaped oligomers and dendrimers, which have applications in organic lasers and light-harvesting systems. acs.org

Positioning 2-Ethynyl-9H-fluoren-9-one within Contemporary Fluorenone Chemistry

This compound stands as a key intermediate and building block in contemporary fluorenone chemistry, combining the advantageous properties of the fluorenone core with the functional versatility of the ethynyl group. The fluorenone unit provides a rigid, electron-accepting platform, while the terminal alkyne at the 2-position serves as a reactive site for constructing larger, more complex π-conjugated molecules. mdpi.com

The synthesis of ethynyl-functionalized fluorenones is often achieved through palladium/copper-catalyzed Sonogashira coupling reactions, reacting a halogenated fluorenone precursor (like 2-bromofluoren-9-one or 2,7-dibromofluoren-9-one) with a suitable acetylene (B1199291) source. mdpi.com This synthetic accessibility makes this compound and its derivatives readily available for further chemical elaboration.

In modern materials research, this compound is utilized as a fundamental component in the synthesis of advanced functional materials. For instance, it can be coupled with various aromatic and heteroaromatic groups to create donor-acceptor (D-A) or donor-π-acceptor (D-π-A) type molecules. nih.gov These structures are of significant interest for their applications in:

Organic Electronics: The combination of the electron-accepting fluorenone and an electron-donating moiety linked by the ethynyl bridge can create materials with tailored HOMO/LUMO energy levels, essential for efficient charge injection and transport in OLEDs and OPVs. mdpi.comscispace.com

Nonlinear Optics (NLO): The extended π-system facilitated by the ethynyl linker can lead to large molecular hyperpolarizabilities, making derivatives of this compound candidates for NLO materials. ru.nlresearchgate.net

Sensing and Bioimaging: The fluorescent properties of the fluorenone core can be modulated by chemical reactions at the ethynyl group, paving the way for the development of chemosensors or fluorescent probes. ontosight.ainih.gov

Research has demonstrated the synthesis of various derivatives starting from ethynyl-functionalized fluorenones. For example, 2,7-bis(phenylethynyl)fluoren-9-one and 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one have been synthesized and characterized, showcasing how the core structure can be extended to create materials with specific photophysical properties for potential use in metal-organic frameworks or purely organic functional materials. mdpi.com The photophysical properties of such derivatives, including their absorption and emission characteristics, are a subject of active investigation. mdpi.comacs.org

Below is a data table summarizing the photophysical properties of a related compound, 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, which highlights the characteristics of such ethynylated fluorenone systems.

Table 1: Photophysical Properties of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one

Property Value (in CHCl₃ Solution) Value (Solid State)
Absorption Maxima (λ_abs) 304 nm, 339 nm, 349 nm, 436 nm mdpi.com Broad absorption (200-500 nm) mdpi.com
Photoluminescence Emission (λ_em) 554 nm mdpi.com 553 nm mdpi.com
Quantum Yield (Φ) 0.04 mdpi.com Not Reported
Excitation Wavelength (λ_ex) 350 nm mdpi.com 400 nm mdpi.com

Data sourced from MDPI mdpi.com

This strategic placement of the ethynyl group on the fluorenone scaffold provides chemists with a powerful tool to construct novel organic materials with finely tuned properties for a wide array of advanced applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

922168-04-5

Molecular Formula

C15H8O

Molecular Weight

204.22 g/mol

IUPAC Name

2-ethynylfluoren-9-one

InChI

InChI=1S/C15H8O/c1-2-10-7-8-12-11-5-3-4-6-13(11)15(16)14(12)9-10/h1,3-9H

InChI Key

AXGXOIVOWCANGM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 2 Ethynyl 9h Fluoren 9 One Architectures

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)

High-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for elucidating the molecular structure of 2-Ethynyl-9H-fluoren-9-one in solution. The chemical shifts observed in the NMR spectra provide detailed information about the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fluorenone core and the acetylenic proton. The protons on the fluorenone skeleton typically appear in the aromatic region (δ 7.0-8.0 ppm). Due to the asymmetry introduced by the ethynyl (B1212043) group at the C-2 position, the seven aromatic protons are expected to be chemically non-equivalent, leading to a complex pattern of doublets and multiplets. The acetylenic proton (≡C-H) is anticipated to resonate as a singlet in a characteristic region around δ 3.0-3.5 ppm, a value influenced by the electronic effects of the aromatic system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework. The spectrum for the parent 9-fluorenone (B1672902) shows signals for the carbonyl carbon (C9) around δ 193.1 ppm, with aromatic carbons appearing between δ 120.1 and 144.1 ppm. brainly.com For this compound, the carbonyl carbon signal is expected in a similar region. The two sp-hybridized carbons of the ethynyl group (C≡C) would typically appear in the range of δ 80-90 ppm. The substitution at C-2 would also induce shifts in the signals of the surrounding aromatic carbons compared to the unsubstituted fluorenone.

Based on data from 9-fluorenone and related substituted derivatives, the following table presents the anticipated chemical shifts. brainly.combmrb.iochemicalbook.com

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~193
Aromatic (C-H)7.2 - 7.8120 - 135
Quaternary Aromatic (C-C)-135 - 145
Alkynyl (C≡C)-80 - 90
Acetylenic (≡C-H)~3.2-

Vibrational Spectroscopy (e.g., FTIR Analysis of Alkynyl and Carbonyl Stretching Modes)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the characteristic functional groups within a molecule. For this compound, the key vibrational modes are the stretching frequencies of the carbonyl (C=O) and alkynyl (C≡C) groups.

The FTIR spectrum of 9-fluorenone exhibits a strong absorption band corresponding to the C=O stretching vibration, typically observed around 1710-1720 cm⁻¹. nist.gov The introduction of the ethynyl substituent is not expected to significantly shift this value. The terminal alkyne group gives rise to two characteristic vibrations:

C≡C Stretch: A weak to medium intensity band is expected in the range of 2100-2140 cm⁻¹. The intensity of this band is dependent on the symmetry and electronic environment of the triple bond.

≡C-H Stretch: A sharp, strong absorption band is anticipated around 3300 cm⁻¹, which is a distinctive feature of a terminal alkyne.

These characteristic absorption bands provide clear evidence for the presence of both the ketone and ethynyl functionalities in the molecule. speckandburke.co.uklaboratory-equipment.comunsw.edu.au

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carbonyl (C=O)Stretch1710 - 1720
Alkynyl (C≡C)Stretch2100 - 2140
Acetylenic (≡C-H)Stretch~3300

Mass Spectrometric Identification and Elucidation of Molecular Structures (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

The molecular formula of this compound is C₁₅H₈O. The calculated exact mass (monoisotopic mass) is 204.0575 Da. HRMS analysis would be expected to confirm this mass with high accuracy, thus verifying the elemental composition.

In a typical mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 204 or 205, respectively. Due to the high stability of the fused aromatic ring system, the molecular ion is expected to be the base peak (the most intense peak) in the spectrum. Fragmentation would likely involve the loss of small, stable neutral molecules. Common fragmentation pathways for fluorenone derivatives include the loss of carbon monoxide (CO, 28 Da) from the carbonyl group, which would result in a fragment ion at m/z 176. Further fragmentation of the aromatic system could also occur under high-energy conditions. spectrabase.comnih.gov

Ion Formula Calculated m/z Description
[M]⁺[C₁₅H₈O]⁺204.0575Molecular Ion
[M-CO]⁺[C₁₄H₈]⁺176.0626Loss of Carbon Monoxide

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

For this compound, a crystal structure analysis would be expected to reveal a largely planar fluorenone core, a common feature in related derivatives. mdpi.comresearchgate.net The ethynyl group is linear and would extend from the C-2 position in the plane of the aromatic system.

The molecular packing in the crystal is likely to be governed by intermolecular interactions such as π-π stacking between the electron-rich aromatic systems of adjacent fluorenone units. C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic protons, as well as C-H···π interactions, may also play a significant role in stabilizing the supramolecular architecture. mdpi.com The presence of the terminal alkyne could also introduce specific C-H···π interactions involving the acetylenic proton. The analysis of these interactions is crucial for understanding the material's solid-state properties. mdpi.com

Structural Feature Expected Observation
Molecular Geometry Largely planar fluorenone core with a linear ethynyl group.
Crystal Packing Dominated by π-π stacking interactions.
Intermolecular Forces Potential for C-H···O hydrogen bonds and C-H···π interactions.

Electronic Absorption and Photoluminescence Emission Spectroscopy in Solution and Solid State

UV-Visible absorption and photoluminescence (PL) spectroscopy are used to probe the electronic transitions within the molecule. The fluorenone core is known to be photophysically active.

Electronic Absorption (UV-Vis): The parent 9-fluorenone molecule exhibits absorption maxima in the UV region, with the longest-wavelength absorption corresponding to the S₀ → S₁ transition found around 380 nm in nonpolar solvents like hexane. nycu.edu.tw This transition is often described as having n-π* character in nonpolar solvents and π-π* character in polar solvents. nycu.edu.tw The introduction of the ethynyl group at the 2-position extends the π-conjugated system of the molecule. This extension is expected to lower the energy of the lowest unoccupied molecular orbital (LUMO), resulting in a smaller HOMO-LUMO gap. Consequently, a bathochromic (red) shift in the absorption maximum is anticipated for this compound compared to the parent fluorenone.

Photoluminescence (PL) Emission: Fluorenone and its derivatives are often fluorescent. nycu.edu.twresearchgate.net Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted relative to the absorption (a phenomenon known as the Stokes shift). For 9-fluorenone in hexane, the emission maximum is around 500 nm. nycu.edu.tw Similar to the absorption spectrum, the extended conjugation in the 2-ethynyl derivative is expected to cause a red shift in the emission wavelength. The photophysical properties can be sensitive to the solvent polarity, with larger Stokes shifts often observed in more polar solvents. nycu.edu.twresearchgate.net

Spectroscopic Property Expected Observation for this compound
UV-Vis Absorption (λ_max) > 380 nm (Red-shifted compared to 9-fluorenone)
PL Emission (λ_em) > 500 nm (Red-shifted compared to 9-fluorenone)
Stokes Shift Moderate to large, potentially solvent-dependent

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound, providing information about its electron-donating and electron-accepting capabilities. The fluorenone moiety is a well-known electron acceptor, and its reduction is typically a reversible one-electron process. rsc.org

The cyclic voltammogram of this compound is expected to show at least one reversible or quasi-reversible reduction wave corresponding to the formation of the radical anion (fluorenone•⁻). The potential at which this reduction occurs is a measure of the compound's electron affinity and the energy level of its LUMO. For substituted fluorenones, the reduction potential is sensitive to the electronic nature of the substituents. rsc.org An electron-withdrawing substituent generally makes the reduction easier (occurs at a less negative potential), while an electron-donating group makes it more difficult (occurs at a more negative potential). The ethynyl group can exhibit both weak electron-withdrawing and π-donating characteristics, so its net effect on the reduction potential would depend on its interaction with the fluorenone core. The oxidation of the molecule, corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO), may occur at high positive potentials. researchgate.netnih.govmdpi.com

Electrochemical Process Expected CV Feature
Reduction Reversible one-electron wave for the formation of the radical anion (Fluorenone → Fluorenone•⁻)
Oxidation Potential irreversible wave at high positive potentials
HOMO/LUMO Estimation Can be estimated from the onsets of the oxidation and reduction peaks

Computational Chemistry and Theoretical Investigations of 2 Ethynyl 9h Fluoren 9 One Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of 2-Ethynyl-9H-fluoren-9-one. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity and electronic transition properties.

Density Functional Theory (DFT) is a widely applied quantum chemical method for studying fluorene-based systems due to its favorable balance of accuracy and computational cost. nih.gov Calculations on related fluorene (B118485) derivatives show that substituents significantly influence the electronic structure. nih.gov For this compound, the electron-withdrawing carbonyl group and the π-system of the ethynyl (B1212043) group are expected to lower the energy of the LUMO, potentially making the molecule a good electron acceptor. The HOMO, primarily distributed over the fluorene backbone, and the LUMO, likely localized more towards the carbonyl and ethynyl moieties, define the HOMO-LUMO energy gap. This gap is a critical parameter, providing an estimate of the energy required for electronic excitation, which is directly related to the molecule's optical and electronic properties. researchgate.net

Table 1: Representative Calculated Electronic Properties for a Fluorenone Derivative System Note: These are example values based on typical DFT calculations for similar aromatic ketones and are for illustrative purposes.

Property Calculated Value (eV) Description
HOMO Energy -6.25 Energy of the highest occupied molecular orbital.
LUMO Energy -2.50 Energy of the lowest unoccupied molecular orbital.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Intramolecular Interactions

DFT studies are instrumental in exploring the conformational landscape of molecules. For this compound, the core fluorene structure is largely rigid and planar. However, computational geometry optimization can precisely determine bond lengths, bond angles, and dihedral angles. mdpi.com These calculations help to find the most stable three-dimensional structure (the global minimum on the potential energy surface). mdpi.com

While the fluorene backbone itself has limited conformational freedom, DFT can be used to study the interactions between the ethynyl substituent and the main ring system. Conformational studies on substituted fluorene molecules have revealed that even with seemingly minor rotational possibilities, different orientations can lead to minute energy differences that may affect crystal packing or device performance in materials science applications. researchgate.net DFT calculations can map these subtle energy variations, providing insight into the molecule's preferred shapes and the energetic barriers between different conformations. Furthermore, analysis of the optimized geometry can reveal key intramolecular interactions, such as hydrogen bonding or steric hindrance, that stabilize or destabilize certain conformations. mdpi.com

Theoretical Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic signatures of this compound, which is crucial for identifying the molecule and understanding its excited-state behavior. Time-resolved infrared (TRIR) spectroscopy, when combined with quantum chemical calculations, offers deep insights into molecular structure in electronically excited states. scispace.com

DFT calculations are commonly used to compute the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. By performing these calculations for the molecule in its ground state (S₀), as well as its lowest excited triplet (T₁) and singlet (S₁) states, one can predict how the spectrum will change upon electronic excitation. For the parent compound, 9-fluorenone (B1672902), studies have shown good agreement between DFT-calculated spectra and experimental results. scispace.com For instance, the characteristic C=O stretch of the ketone group is a strong band in the IR spectrum, and its frequency is sensitive to the electronic state of the molecule. Theoretical calculations can predict the shift of this band upon excitation, providing a clear signature for tracking the molecule's dynamics. Different DFT functionals, such as B97-1 or EDF1, can be employed, with some showing excellent agreement with experimental frequencies without the need for empirical scaling factors. scispace.com

Table 2: Representative Predicted Vibrational Frequencies (cm⁻¹) for Key Modes in 9-Fluorenone Systems Note: Data is illustrative and based on findings for 9-fluorenone. scispace.com The exact frequencies for the 2-ethynyl derivative would differ.

Vibrational Mode Ground State (S₀) Excited Triplet State (T₁) Predicted Shift (T₁ - S₀)
C=O Stretch 1725 1650 -75
C≡C Stretch (Ethynyl) ~2110 ~2080 -30

In addition to IR spectra, methods like DFT can also be used to predict NMR chemical shifts (¹H and ¹³C), aiding in structural confirmation. researchgate.net

Computational Elucidation of Reaction Pathways and Mechanistic Intermediates

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing researchers to map out entire reaction pathways and identify transient intermediates that are difficult or impossible to observe experimentally. chemrxiv.org For a molecule like this compound, theoretical studies can elucidate its reactivity in various chemical transformations, such as addition reactions at the ethynyl group or nucleophilic attack at the carbonyl carbon.

By calculating the potential energy surface for a proposed reaction, computational chemists can identify the structures of transition states—the highest energy points along the reaction coordinate—and short-lived intermediates. The energy difference between the reactants and the transition state determines the activation energy barrier, which dictates the reaction rate. chemrxiv.org For example, if this compound were to undergo a cycloaddition reaction, calculations could compare the feasibility of different pathways, predict the stereochemical outcome, and identify key intermediates. Computational studies on complex enzymatic reactions have demonstrated the ability to reveal new, low-energy reaction pathways that were not previously considered, providing revised mechanisms consistent with experimental data. chemrxiv.org This approach can be invaluable in understanding the synthesis and degradation pathways of this compound and in designing new synthetic routes.

Advanced Applications in Materials Science and Optoelectronics Derived from 2 Ethynyl 9h Fluoren 9 One

Photonic and Optoelectronic Device Technologies

The rigid and planar structure of the fluorene (B118485) unit, combined with the electron-withdrawing nature of the ketone group in 2-Ethynyl-9H-fluoren-9-one, provides a robust scaffold for creating materials with desirable charge transport and luminescent properties. These characteristics are fundamental to the operation of a range of optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Fluorene derivatives are recognized as promising emitters in organic light-emitting diodes (OLEDs) due to their excellent thermal stability, efficient charge transport capabilities, and high photoluminescence efficiency. The introduction of an ethynyl (B1212043) linkage at the 2-position of the fluorenone core allows for the extension of the π-conjugated system through Sonogashira coupling reactions, enabling the synthesis of a wide array of electroluminescent materials with tailored emission colors and performance characteristics.

While specific performance data for OLEDs incorporating the parent this compound is not extensively detailed in the reviewed literature, research on closely related derivatives provides significant insights. For instance, OLEDs fabricated with 9,9-dihexyl-2,7-bis[2-(6-methoxynaphthalen-2-yl)ethynyl]fluorene as a donor material have demonstrated promising performance, emitting in the blue-white region of the spectrum. nih.gov In some device configurations, the interaction between the fluorene-based donor and an acceptor material leads to the formation of exciplexes, which are excited-state complexes that can influence the emission color and efficiency of the OLED. nih.gov

The electroluminescent performance of devices using fluorene derivatives can be further optimized by tuning the device architecture, such as adjusting the thickness of the organic layers to achieve better charge balance. nih.gov The table below summarizes the performance of an OLED device that utilizes a derivative of 2-ethynylfluorene, highlighting the potential of this class of materials.

Table 1: Electroluminescent Performance of an OLED Based on a 2-Ethynylfluorene Derivative

Parameter Value
Donor Material 9,9-dihexyl-2,7-bis[2-(6-methoxynaphthalen-2-yl)ethynyl]fluorene
Acceptor Material PO-T2T
Emission Color Blue-White

It is important to note that intermolecular interactions in the solid state, such as aggregation, can sometimes lead to reduced device efficiency and undesirable emission characteristics in fluorene-based OLEDs. nih.gov Careful molecular design and device engineering are therefore crucial to mitigate these effects and fully realize the potential of this compound derivatives in OLED applications.

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

The fluorenone core is a well-established building block for organic semiconductors due to its rigid, planar structure that facilitates intermolecular π-π stacking, a key factor for efficient charge transport. The functionalization of the fluorenone unit, particularly at the 2 and 7 positions, allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates its charge-carrying capabilities (p-type, n-type, or ambipolar).

While specific data on OFETs based on the parent this compound is limited in the available literature, studies on fluorenone-based small molecules provide valuable benchmarks for the potential performance of this class of materials. For example, a vacuum-deposited film of a fluorenone derivative incorporating an alkylated double thiophene (B33073) moiety exhibited p-channel device characteristics with a respectable hole mobility. njit.edu

The performance of OFETs is not only dependent on the intrinsic properties of the organic semiconductor but also on the processing conditions and the resulting thin-film morphology. The table below presents typical performance metrics for an OFET based on a fluorenone derivative, illustrating the potential of these materials in electronic applications.

Table 2: Performance Characteristics of an OFET Based on a Fluorenone Derivative

Parameter Value
Semiconductor Material Fluorenone derivative with alkylated double thiophene
Channel Type p-channel
Hole Mobility (µh) 0.02 cm²/Vs

Further research into derivatives of this compound, where the ethynyl group is used to introduce various functional moieties, could lead to the development of new organic semiconductors with enhanced charge carrier mobilities and improved device stability, making them suitable for applications in flexible and printable electronics.

Solar Cell Active Layer Components

In the field of organic photovoltaics (OPVs), materials based on fluorene and fluorenone have been investigated as components of the active layer, which is responsible for light absorption and charge generation. The broad absorption spectra and tunable energy levels of these materials make them attractive candidates for both donor and acceptor materials in bulk heterojunction solar cells. The fluoren-9-ylidene moiety, a close structural relative of fluorenone, has been incorporated into organic dyes for use in dye-sensitized solar cells (DSSCs).

Research on organic sensitizers for DSSCs has demonstrated that the incorporation of a fluoren-9-ylidene unit can lead to high power conversion efficiencies. For instance, a DSSC fabricated using a fluorenylidene-based dye achieved a power conversion efficiency of 6.13% under standard solar illumination. researchgate.net The photovoltaic performance of such devices is highly dependent on the molecular structure of the dye, which influences its light-harvesting ability, energy levels, and electron injection efficiency into the semiconductor nanoparticle layer.

The table below summarizes the photovoltaic performance of a dye-sensitized solar cell employing a fluoren-9-ylidene-based sensitizer.

Table 3: Photovoltaic Performance of a DSSC with a Fluoren-9-ylidene-based Dye

Parameter Value
Power Conversion Efficiency (PCE) 6.13%
Short-Circuit Current Density (Jsc) Not specified
Open-Circuit Voltage (Voc) Not specified

While direct application of this compound in solar cells is not widely reported, its potential as a versatile building block for synthesizing novel donor or acceptor materials is significant. The ethynyl group provides a convenient handle for creating extended π-conjugated systems and for linking to other functional units to optimize the optical and electronic properties for efficient solar energy conversion.

Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are crucial for a range of photonic technologies, including optical data storage, bio-imaging, and optical power limiting. Fluorenone-based molecules have emerged as a promising class of NLO materials due to their high molecular hyperpolarizabilities and the ability to crystallize in non-centrosymmetric structures, a prerequisite for second-order NLO effects.

Second Harmonic Generation (SHG) Properties

Second harmonic generation (SHG) is a second-order NLO process where two photons of the same frequency interact with a nonlinear material to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength, of the initial photons. ucf.edu This phenomenon is only possible in materials that lack inversion symmetry. ucf.edu Fluorenone derivatives, with their inherent electronic asymmetry and potential for forming non-centrosymmetric crystal structures, are promising candidates for SHG applications.

While specific SHG coefficients for this compound have not been detailed in the reviewed literature, the broader class of fluorenone molecular materials is recognized for its potential in efficient optical second harmonic generation. researchgate.net The design of fluorenone-based molecules with strong intramolecular charge transfer characteristics is a key strategy to enhance their molecular hyperpolarizability and, consequently, their SHG response. The ethynyl group in this compound offers a synthetic route to create such donor-π-acceptor systems.

Further research focusing on the crystal engineering of this compound derivatives is needed to produce materials with the requisite non-centrosymmetric packing for strong SHG, which would enable their use in applications such as frequency doubling of lasers.

Two-Photon Absorption (2PA) Cross-Sections and Applications

Two-photon absorption (2PA) is a third-order nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is the basis for several advanced applications, including two-photon fluorescence microscopy, 3D microfabrication, and optical power limiting. Fluorene and fluorenone derivatives have been extensively studied for their 2PA properties, often exhibiting large 2PA cross-sections.

The 2PA cross-section (δ) is a measure of the two-photon absorptivity of a molecule. Studies on various fluorene derivatives have reported a wide range of 2PA cross-section values, demonstrating the tunability of this property through chemical modification. For instance, some fluorene derivatives have shown 2PA cross-sections between 700 and 5000 GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). nih.gov In another study, a symmetrical fluorene derivative exhibited a peak 2PA cross-section of 6000 GM. Fluorenone-based molecules have also been investigated, with reported 2PA cross-sections in the range of 100 to 230 GM.

The table below presents a range of 2PA cross-section values for different fluorene and fluorenone derivatives, illustrating the potential of this class of compounds for 2PA applications.

Table 4: Two-Photon Absorption (2PA) Cross-Sections of Fluorene and Fluorenone Derivatives

Compound Type 2PA Cross-Section (δ) in GM
Fluorene Derivatives 700 - 5000
Symmetrical Fluorene Derivative 6000

The presence of the ethynyl group in this compound provides a versatile platform for synthesizing new chromophores with tailored 2PA properties. By extending the π-conjugation and introducing donor and acceptor groups, it is possible to design molecules with significantly enhanced 2PA cross-sections for various nonlinear optical applications.

Terahertz (THz) Generation Potential

The field of terahertz (THz) technology, occupying the electromagnetic spectrum between microwave and infrared radiation, is rapidly expanding due to its potential in imaging, sensing, and communications. A key challenge in this field is the development of efficient materials for THz generation. Organic nonlinear optical (NLO) crystals, particularly those based on fluorene and its derivatives, have emerged as promising candidates.

Derivatives of fluorenone are noted for their potential in photonic and optoelectronic applications, including efficient terahertz (THz) generation. The nonlinear optical properties of these materials are crucial for processes like difference frequency generation (DFG), an effective method for producing THz waves. While direct studies on this compound for THz generation are not extensively detailed, research on analogous fluorenone-based crystals, such as diphenylfluorenone (DPFO), provides significant insights. DPFO crystals have demonstrated the ability to generate narrowband THz radiation centered around 1.5 THz. This frequency is particularly advantageous as it falls within a window of low water vapor absorption, making it suitable for applications in ambient conditions.

The generation mechanism in these organic crystals often involves optical rectification of femtosecond near-infrared pulses. The molecular structure, particularly the arrangement of electron-donating and electron-accepting groups within the π-conjugated system, dictates the material's macroscopic NLO susceptibility and thus its efficiency in THz generation. The ethynyl group on the this compound backbone allows for the systematic extension of the π-conjugation through coupling reactions, which can be used to fine-tune the electronic and NLO properties, potentially enhancing THz generation capabilities.

PropertyObservation in Fluorenone-Based CrystalsRelevance to this compound
Generation Frequency Narrowband emission centered at ~1.5 THz observed in DPFO.The fluorenone core is key; modifications via the ethynyl group could tune this frequency.
Generation Mechanism Optical rectification of femtosecond laser pulses.The inherent NLO properties of the fluorenone system are fundamental to this process.
Application Advantage Emission frequency avoids major water absorption lines.Derivatives could be engineered for practical use in ambient environments.
Structural Influence NLO properties are dependent on the molecular charge transfer characteristics.The ethynyl group allows for the attachment of various donor/acceptor groups to optimize NLO response.

Supramolecular Chemistry and Self-Assembly in Advanced Materials

Supramolecular chemistry involves the design of complex chemical systems from molecular components linked by non-covalent interactions. The ability of molecules to self-assemble into ordered structures is fundamental to creating new materials with emergent properties. This compound is an excellent candidate for this bottom-up approach to materials synthesis.

Luminescent supramolecular assemblies are of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. The fluorenone core is known to be a constituent of fluorescent dyes. The self-assembly of fluorenone derivatives can be driven by a combination of intermolecular forces, including π-π stacking of the aromatic cores and dipole-dipole interactions arising from the ketone group.

The ethynyl group provides a critical tool for creating larger, well-defined luminescent structures. For instance, gold(I) alkynyl complexes, which could be formed from this compound, are known to self-assemble into luminescent systems driven by aurophilic (gold-gold) interactions. These assemblies often exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly luminescent upon aggregation in the solid state or in poor solvents. This property is highly desirable for creating bright solid-state emissive materials. The phosphorescence from a triazolate-fluorene moiety has been tentatively assigned to a ³π—π* state, indicating the diverse photophysical phenomena available through derivatization.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them suitable for applications in gas storage, catalysis, and separations. The selection of the organic linker is crucial in determining the structure and properties of the resulting MOF.

This compound, after modification to include appropriate coordinating groups (e.g., carboxylic acids), can serve as a rigid, functional organic linker for MOF synthesis. The ethynyl group itself can be used in "click" chemistry reactions (e.g., to form triazoles) or other coupling reactions to create multitopic linkers necessary for forming 3D frameworks. The fluorenone unit within the linker can impart specific properties to the MOF, such as luminescence for sensing applications or redox activity for catalysis. While the direct use of this compound as a primary linker is an area of ongoing research, the principles of MOF design strongly support its potential. The synthesis of MOFs typically involves solvothermal or hydrothermal methods where the metal salt and organic linker self-assemble into the final crystalline product.

Advanced Sensor Platforms and Biomarkers

The development of sensitive and selective chemical sensors and biomarkers is a critical area of research. Fluorene-based compounds have been successfully employed as fluorescent probes for various applications, including bioimaging. The high fluorescence quantum yields and large two-photon absorption cross-sections of certain fluorene derivatives make them well-suited for techniques like two-photon fluorescence microscopy.

Derivatives of this compound can be designed to function as chemosensors. The fluorenone core can act as the signaling unit (fluorophore), while a receptor unit, attached via the ethynyl group, provides selectivity for a specific analyte (e.g., metal ions, anions, or small molecules). Upon binding of the analyte to the receptor, a change in the photophysical properties of the fluorenone core, such as fluorescence intensity or wavelength, provides a detectable signal. The versatility of the ethynyl group allows for the straightforward incorporation of a wide range of receptor moieties, enabling the development of sensors for diverse targets. Furthermore, the two-photon absorbing properties of fluorene systems allow for deeper tissue penetration and reduced photodamage in biological imaging applications, highlighting their potential as advanced biomarkers.

Application AreaRole of this compound DerivativeSensing/Imaging Principle
Chemical Sensing Serves as the core structure for a chemosensor.Analyte binding to a receptor (attached via the ethynyl group) modulates the fluorescence of the fluorenone core.
Bioimaging Acts as a two-photon fluorescent probe.Simultaneous absorption of two photons leads to fluorescence, enabling 3D imaging with high spatial resolution.
Biomarkers Can be functionalized to selectively target specific cellular components.Accumulation of the fluorescent probe in specific organelles or tissues allows for their visualization.

Perspectives and Future Research Trajectories

Innovation in Synthetic Methodologies for Enhanced Scalability and Selectivity

The synthesis of ethynyl-substituted fluorenones often relies on established techniques such as the Sonogashira coupling reaction. mdpi.com A common route involves the palladium-copper catalyzed reaction between a halogenated fluorenone precursor, like 2,7-dibromofluoren-9-one, and a suitable acetylene (B1199291) source. mdpi.comresearchgate.net For instance, the synthesis of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one is achieved through a one-step Sonogashira coupling of 2,7-dibromofluoren-9-one with 3-ethynylpyridine. mdpi.com

Future innovations will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic protocols. Key areas for advancement include:

Catalyst Development: Designing novel palladium, copper, or other transition-metal catalysts with higher turnover numbers and stability to reduce catalyst loading and cost.

Flow Chemistry: Implementing continuous flow processes to improve reaction control, safety, and scalability compared to traditional batch methods.

C-H Activation: Exploring direct C-H ethynylation of the fluorenone core, which would bypass the need for pre-halogenated starting materials, thus improving atom economy.

These advancements are crucial for producing 2-Ethynyl-9H-fluoren-9-one and its derivatives on a larger scale, making them more accessible for material applications.

Exploration of Novel Functionalization and Derivatization Strategies

The true potential of this compound lies in its capacity for extensive functionalization. The fluorenone core possesses multiple reactive sites, and the ethynyl (B1212043) group is a gateway to a vast array of chemical transformations.

Future research will explore:

Derivatization of the Ethynyl Group: The terminal alkyne can be used in "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), polymerization, and further Sonogashira cross-coupling reactions to attach complex functionalities.

Modification of the Fluorenone Core: The aromatic rings of the fluorenone skeleton can be substituted with various electron-donating or electron-withdrawing groups to precisely tune the molecule's electronic and optical properties. nih.gov For example, symmetrical substitution at the 2 and 7 positions has been used to create derivatives for specific applications. mdpi.comnih.gov

Reactions at the 9-Position: While the parent compound is a ketone, the 9-position of the broader fluorene (B118485) family is a frequent target for substitution to enhance solubility or introduce new functionalities. nih.govresearchgate.net Similar strategies could be adapted for ethynyl-fluorenone derivatives.

These strategies will enable the creation of a diverse library of molecules with tailored properties for applications ranging from organic electronics to biological imaging. nih.gov

Table 1: Examples of Functionalized Fluorenone Derivatives and their Synthesis

Derivative Name Precursors Reaction Type Reference
2,7-bis(pyridin-3-ylethynyl)fluoren-9-one 2,7-dibromofluoren-9-one, 3-ethynylpyridine Sonogashira Coupling mdpi.com
9-[cyano(ethynyl)methylene]fluorene derivatives (2,7-dibromo-9H-fluoren-9-ylidene)malononitrile, substituted acetylenes Sonogashira Coupling researchgate.net
2,7-bis[3-(aryl)ureido]-9H-fluoren-9-ones 2,7-diamino-9H-fluoren-9-one, N-aryl-1-carbonyl-1H-imidazole Condensation nih.gov
2,7-diethynyl-9,9-didecyl-9H-fluorene 2,7-Dibromo-9,9-didecyl-9H-fluorene, 2-methyl-3-butyn-2-ol Sonogashira Coupling & Deprotection nih.gov

Integration into Hybrid Organic-Inorganic Material Systems

The combination of organic molecules with inorganic components can lead to hybrid materials with synergistic properties. The rigid structure and versatile chemistry of this compound make it an excellent candidate for incorporation into such systems.

Future directions include:

Metal-Organic Frameworks (MOFs): Derivatives of this compound featuring coordinating groups (like the pyridyl moieties in 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one) can act as organic linkers to construct porous, crystalline MOFs for applications in gas storage, separation, and catalysis. mdpi.com

Surface Modification: The ethynyl group can be used to anchor the molecule onto the surface of inorganic nanoparticles (e.g., silica, titania, quantum dots) via covalent bonds, creating functionalized nanomaterials for sensing or imaging.

Hybrid Polymers: The compound can be copolymerized with inorganic precursors (e.g., through sol-gel processes) to create organic-inorganic hybrid polymers with enhanced thermal stability and tailored optical properties.

Advanced Characterization Techniques for Deeper Structure-Property Correlations

A thorough understanding of the relationship between molecular structure and material properties is essential for rational design. While standard techniques like NMR and FTIR are routine, advanced characterization methods will provide deeper insights into the behavior of this compound-based materials.

Future research will increasingly rely on:

Single-Crystal X-ray Diffraction: This technique provides definitive information on the molecular geometry and intermolecular packing in the solid state, which is crucial for understanding charge transport and luminescence properties. mdpi.com

Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy can probe the dynamics of excited states on femtosecond to nanosecond timescales, revealing key information for applications in optoelectronics and photonics.

Two-Photon Absorption (2PA) Spectroscopy: For applications in bioimaging and 3D microfabrication, measuring the 2PA cross-section is critical. This nonlinear optical property is a key feature of many fluorene-based systems. nih.gov

Scanning Probe Microscopy: Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can be used to visualize the morphology and electronic structure of thin films and self-assembled monolayers on surfaces.

Computational Design and Predictive Modeling for Targeted Material Performance

Computational chemistry offers powerful tools to predict the properties of molecules before they are synthesized, saving significant time and resources. As the complexity of materials based on this compound grows, a synergistic approach combining synthesis and computation will be indispensable.

Future research will leverage:

Density Functional Theory (DFT): DFT calculations can predict molecular geometries, electronic structures, and optical absorption/emission spectra, guiding the design of derivatives with specific optoelectronic properties.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of these molecules in complex environments, such as in solution, in polymer matrices, or at interfaces, providing insights into their self-assembly and dynamic behavior. nih.gov

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, researchers can establish mathematical relationships between the structural features of fluorenone derivatives and their observed properties, enabling the rapid screening of virtual libraries of compounds for promising candidates. Computational studies on related fluorene derivatives have already been used to predict nonlinear optical parameters. nih.govnih.gov

By integrating these computational approaches, researchers can accelerate the discovery and optimization of new materials based on the this compound scaffold for a wide range of advanced applications.

Q & A

Q. What are the recommended synthetic routes for 2-Ethynyl-9H-fluoren-9-one, and how can purity be optimized?

  • Methodological Answer : A robust approach involves palladium-catalyzed annulation of arynes with 2-haloarenes, adapted from fluorenone synthesis protocols . Key steps include:
  • Sonogashira coupling : Introduce the ethynyl group to 9H-fluoren-9-one precursors under inert conditions.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
    Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How is this compound structurally characterized?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : 1H^1H and 13C^{13}C NMR (CDCl3_3) identify ethynyl protons (~2.5 ppm) and ketone carbonyls (~190 ppm) .
  • X-ray crystallography : Refine single-crystal structures using SHELX software (e.g., SHELXL-2018 for bond-length validation) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 207.08) .

Q. What are the stability considerations for handling this compound?

  • Methodological Answer : Store under argon at –20°C to prevent oxidation of the ethynyl group. Avoid prolonged light exposure (UV/Vis data suggest λmax_{\text{max}} < 300 nm) . For aqueous work, use degassed solvents to minimize radical-mediated degradation.

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties of this compound?

  • Methodological Answer : Apply hybrid functionals (e.g., B3LYP with 20% exact exchange) to model HOMO-LUMO gaps and charge distribution . Key steps:
  • Geometry optimization : Use Gaussian 16 with 6-31G(d) basis set.
  • Solvent effects : Include PCM models (e.g., chloroform) to mimic experimental conditions.
    Compare computed IR spectra with experimental FT-IR data to validate accuracy.

Q. What strategies resolve contradictions in spectroscopic data for fluorenone derivatives?

  • Methodological Answer : Cross-validate using complementary techniques:
  • Discrepant 1H^1H NMR shifts : Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) and tautomeric equilibria .
  • Crystallographic vs. computational bond lengths : Adjust DFT parameters (e.g., dispersion corrections) to align with SHELX-refined X-ray data .
    Publish raw data (e.g., CIF files) for peer validation.

Q. How does the ethynyl group enhance optoelectronic applications of this compound?

  • Methodological Answer : The ethynyl moiety extends conjugation, improving charge transport in OLEDs. Experimental design:
  • Electrochemical analysis : Cyclic voltammetry (CH3 _3CN, 0.1 M TBAPF6_6) measures redox potentials.
  • Device fabrication : Spin-coat thin films (ITO/PEDOT:PSS matrix) and measure luminance efficiency .
    Compare with non-ethynylated analogs to quantify performance gains.

Q. What catalytic mechanisms govern ethynyl group introduction in fluorenone systems?

  • Methodological Answer : Study Pd-catalyzed pathways via kinetic isotope effects (KIEs) and DFT transition-state analysis:
  • Mechanistic probes : Use deuterated substrates to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • In situ monitoring : Employ Raman spectroscopy to track Pd intermediates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.